BenchChemオンラインストアへようこそ!

3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Lipophilicity ADME Drug Design

The C3-bromo group enables high-yielding Suzuki-Miyaura couplings for rapid SAR library synthesis, while the N1-tert-butyl substituent confers favorable lipophilicity (ΔXLogP3≈+1.1) for enhanced cell permeability and metabolic stability. Omitting either group compromises synthetic utility or ADME profile. Essential intermediate for Src/Abl/JAK3 kinase inhibitor programs requiring parallel analog generation or halogen bonding strategies.

Molecular Formula C9H12BrN5
Molecular Weight 270.13 g/mol
CAS No. 862728-61-8
Cat. No. B1373860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS862728-61-8
Molecular FormulaC9H12BrN5
Molecular Weight270.13 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C2=NC=NC(=C2C(=N1)Br)N
InChIInChI=1S/C9H12BrN5/c1-9(2,3)15-8-5(6(10)14-15)7(11)12-4-13-8/h4H,1-3H3,(H2,11,12,13)
InChIKeySOSYGGKAIVNKLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 862728-61-8): A Strategic Pyrazolopyrimidine Building Block for Kinase-Targeted Medicinal Chemistry


3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 862728-61-8) is a brominated heterocyclic compound belonging to the privileged pyrazolo[3,4-d]pyrimidine scaffold, a class widely recognized as adenine bioisosteres that serve as potent ATP-competitive kinase inhibitors [1]. The molecule features a strategic bromine atom at the 3-position for cross-coupling functionalization and a tert-butyl group at the N1-position that modulates lipophilicity and metabolic stability. This specific substitution pattern enables its use as a key intermediate in the synthesis of diverse kinase inhibitors targeting Src family kinases, Abl, RET, and JAK3 [2][3].

Why Generic Pyrazolo[3,4-d]pyrimidine Substitution Fails: The Critical Functional Roles of 3-Bromo and 1-tert-Butyl Motifs in 862728-61-8


Simple replacement of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with closely related analogs (e.g., des-bromo or des-tert-butyl derivatives) fundamentally compromises synthetic utility and target compound properties. The 3-bromo group is not merely a placeholder but a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that enable late-stage diversification of kinase inhibitor libraries [1]. Simultaneously, the N1-tert-butyl substituent significantly increases lipophilicity (ΔXLogP3 ≈ +1.0–1.1 units) compared to unsubstituted or N1-hydrogen analogs, a modification that class-level evidence shows enhances cell permeability and metabolic stability of pyrazolo[3,4-d]pyrimidine-based inhibitors [2][3]. Omitting either functional group results in either synthetic dead-ends or suboptimal pharmacokinetic profiles that require additional, costly synthetic steps to remediate.

Quantitative Evidence Guide: Documenting the Measurable Advantages of 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (862728-61-8)


Lipophilicity Advantage Over Non-tert-butyl and Des-bromo Analogs: ΔXLogP3 +1.0 Units

The presence of the tert-butyl group at N1 imparts a substantial increase in lipophilicity compared to both the des-tert-butyl analog (3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine) and the des-bromo analog (1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine). The computed partition coefficient (XLogP3) for 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is 1.8 [1]. In contrast, the 1-unsubstituted analog exhibits an XLogP3 of 0.8 [2], and the 3-unsubstituted analog exhibits an XLogP3 of 0.7 [3]. This represents a +1.0 to +1.1 log unit increase in lipophilicity, a quantitative improvement that class-level evidence suggests correlates with enhanced passive membrane permeability and potentially improved cellular potency in kinase inhibitor programs [4].

Lipophilicity ADME Drug Design Pyrazolopyrimidine

Halogen Substituent Impact on Kinase Affinity: Class-Level Evidence for Bromo-Functionalized Pyrazolopyrimidines

While direct quantitative kinase inhibition data for 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not yet available in the public domain, robust class-level evidence demonstrates that halogen substitution at the 3-position of the pyrazolo[3,4-d]pyrimidine scaffold significantly enhances kinase binding affinity. In a structure-based optimization study of pyrazolo[3,4-d]pyrimidines as Abl kinase inhibitors, the insertion of halogen substituents (including bromine) at various positions led to an increase of up to one order of magnitude (10-fold) in affinity toward Abl kinase and a corresponding significant improvement in antiproliferative activity against human leukemia cell lines [1]. The 3-bromo substituent in the target compound is strategically positioned to engage in halogen bonding interactions with the kinase hinge region, a well-established structural determinant for potency in this chemical class [2].

Kinase Inhibition Abl Halogen Bonding SAR

Synthetic Versatility via C3-Bromo Handle: Essential for Late-Stage Diversification

The C3-bromo substituent in 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions, a feature that is absent in non-halogenated analogs such as 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 862728-60-7). This functionality enables the direct introduction of aryl, heteroaryl, or amine groups at the 3-position via Suzuki-Miyaura or Buchwald-Hartwig couplings, respectively, a strategy explicitly utilized in the synthesis of potent Src family kinase inhibitors and PKD inhibitors [1][2]. In contrast, the des-bromo analog requires additional synthetic steps (e.g., directed ortho-metalation followed by halogenation) to achieve the same level of diversification, increasing both cost and timeline for medicinal chemistry programs.

Cross-coupling Suzuki-Miyaura Medicinal Chemistry Kinase Inhibitors

Established Utility in Kinase Inhibitor Patents: A Validated Building Block for Intellectual Property Generation

The structural motif embodied by 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is well-represented in the patent literature as a key intermediate for kinase inhibitor development. Specifically, compounds bearing the 1-tert-butyl-3-aryl/heteroaryl substitution pattern have been disclosed as potent inhibitors of Bruton's Tyrosine Kinase (BTK) in patents assigned to Pharmacyclics (US8232280B2) [1] and as Src/Abl dual inhibitors (US7585868B2) [2]. The target compound, with its 3-bromo substituent, is the direct precursor to these patented structures via cross-coupling with appropriate boronic acids or amines. This positions 862728-61-8 as a validated, IP-relevant building block for generating novel kinase inhibitor candidates with strong potential for patentability.

Patent Analysis Kinase Inhibitors Building Block IP Landscape

Optimal Research and Industrial Application Scenarios for 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (862728-61-8)


Kinase Inhibitor Library Synthesis via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry teams aiming to rapidly generate a diverse library of 1-tert-butyl-3-aryl/heteroaryl pyrazolo[3,4-d]pyrimidin-4-amines should prioritize procurement of 862728-61-8. The C3-bromo substituent enables high-yielding Suzuki-Miyaura cross-couplings with a wide array of commercially available boronic acids, allowing for parallel synthesis of dozens to hundreds of analogs in a single synthetic step [1]. This approach is demonstrably more efficient than synthesizing each analog from non-halogenated precursors, as documented in the development of Src family kinase inhibitors [2].

Lead Optimization Campaigns Targeting Kinases with Halogen-Bonding Pockets

For programs targeting kinases where halogen bonding has been shown to enhance potency (e.g., Abl, Src, RET), 862728-61-8 provides an optimal starting point. The 3-bromo substituent can be retained in the final compound to engage the kinase hinge region via halogen bonding, a strategy supported by class-level evidence showing up to a 10-fold increase in affinity upon halogen incorporation [1]. Alternatively, the bromine can be strategically replaced with other functional groups via cross-coupling to explore structure-activity relationships (SAR) at the 3-position, leveraging the compound's synthetic versatility [2].

Synthesis of BTK or Src/Abl Dual Inhibitors for Oncology Research

Research groups developing irreversible or reversible BTK inhibitors or Src/Abl dual inhibitors can use 862728-61-8 as a key intermediate. Patent literature (US8232280B2, US7585868B2) explicitly describes 1-tert-butyl-3-substituted pyrazolo[3,4-d]pyrimidin-4-amines as potent kinase inhibitors [1][2]. The target compound allows for the direct installation of the requisite 3-aryl/heteroaryl groups present in these patented structures, thereby providing a validated and efficient route to clinically relevant chemical matter.

Chemical Biology Probe Development Requiring Balanced Lipophilicity

Investigators developing chemical probes (e.g., for target identification or validation studies) can leverage the favorable physicochemical properties of 862728-61-8. Its computed XLogP3 of 1.8 offers a balanced lipophilicity profile that is higher than its des-tert-butyl analog (XLogP3 = 0.8) but still within the typically desirable range for cellular permeability and solubility [1]. This property, combined with the synthetic handle at C3, makes it an ideal core scaffold for generating tool compounds with predictable ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.